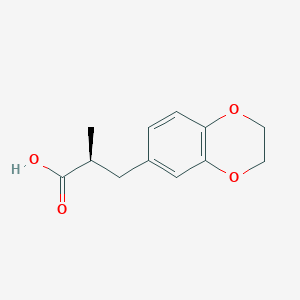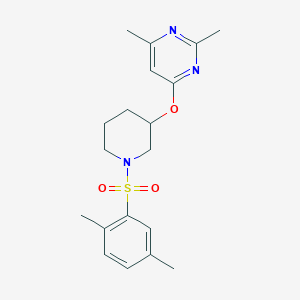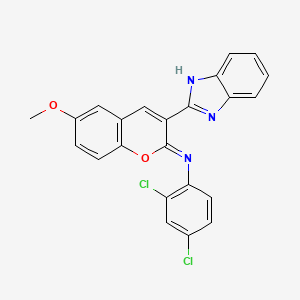
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the inhibition of various enzymes and pathways involved in cell growth, inflammation, and oxidative stress. It has been found to inhibit the activity of topoisomerase IIα, a key enzyme involved in DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, it has been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine have been studied extensively in vitro and in vivo. In cancer cells, it has been found to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In infectious diseases, it has been found to have antimicrobial and antiviral properties, inhibiting the growth of various pathogens.
実験室実験の利点と制限
The advantages of using 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, making it a cost-effective option for research. However, its limitations include its poor solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine. One potential direction is the development of novel analogs with improved solubility and stability. Another direction is the investigation of its potential applications in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
合成法
The synthesis method of 3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine involves the reaction of 2,4-dichloroaniline, 2-aminobenzimidazole, and 6-methoxy-2-formylchromone in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, it has been found to have antimicrobial and antiviral properties.
特性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)-6-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O2/c1-29-15-7-9-21-13(10-15)11-16(22-26-19-4-2-3-5-20(19)27-22)23(30-21)28-18-8-6-14(24)12-17(18)25/h2-12H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZRMDHPHBAFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)Cl)Cl)C(=C2)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2486146.png)
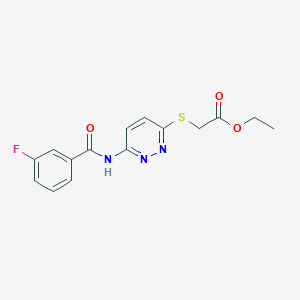
![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)
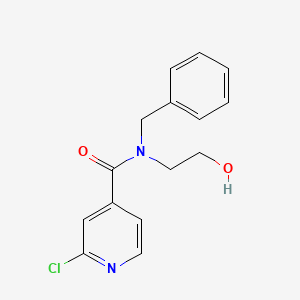
![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2486153.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
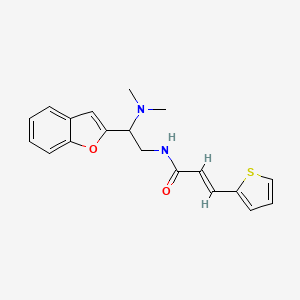

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
![N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2486162.png)
